[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate
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Overview
Description
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is a synthetic organic compound that belongs to the class of thiochromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluoro group and a chloroacetate moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate typically involves the condensation of 6-fluoro-2,3-dihydrothiochromen-4-one with an appropriate amine, followed by esterification with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the recycling of catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivative.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochromene derivatives.
Scientific Research Applications
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the chloroacetate moiety facilitates its cellular uptake. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3-dihydrothiochromen-4-ylidene derivatives: These compounds share a similar core structure but differ in their substituents.
Thiochromene derivatives: Compounds with variations in the fluoro or chloro groups.
Chloroacetate derivatives: Compounds with different aromatic or heterocyclic cores.
Uniqueness
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is unique due to the combination of its fluoro and chloroacetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H9ClFNO2S |
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Molecular Weight |
273.71 g/mol |
IUPAC Name |
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate |
InChI |
InChI=1S/C11H9ClFNO2S/c12-6-11(15)16-14-9-3-4-17-10-2-1-7(13)5-8(9)10/h1-2,5H,3-4,6H2/b14-9+ |
InChI Key |
OJLLIPDICAQXGQ-NTEUORMPSA-N |
Isomeric SMILES |
C\1CSC2=C(/C1=N/OC(=O)CCl)C=C(C=C2)F |
Canonical SMILES |
C1CSC2=C(C1=NOC(=O)CCl)C=C(C=C2)F |
Origin of Product |
United States |
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